molecular formula C21H25IN2OSi B11826735 1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]-

1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]-

Cat. No.: B11826735
M. Wt: 476.4 g/mol
InChI Key: CMRCIXXQOOTECS-FMIVXFBMSA-N
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Description

1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]- is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is characterized by the presence of an iodine atom at the 6th position, a phenylethenyl group at the 3rd position, and a trimethylsilyl ethoxy methyl group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]- involves several steps, typically starting with the formation of the indazole core. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthetic routes with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]- can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The phenylethenyl group can undergo oxidation to form epoxides or reduction to form alkanes.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions typically involve the use of polar aprotic solvents and bases.

    Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or hydrogen peroxide for oxidation.

    Reduction Reactions: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while oxidation and reduction reactions can yield epoxides or alkanes, respectively.

Scientific Research Applications

1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in respiratory diseases . The exact pathways and molecular targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: The parent compound without the iodine, phenylethenyl, and trimethylsilyl ethoxy methyl groups.

    2H-Indazole: A structural isomer with different electronic properties.

    3-Iodo-1H-Indazole: A simpler derivative with only the iodine substitution.

Uniqueness

1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]- is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the iodine atom allows for further functionalization, while the phenylethenyl and trimethylsilyl ethoxy methyl groups enhance its lipophilicity and potential interactions with biological targets.

Properties

Molecular Formula

C21H25IN2OSi

Molecular Weight

476.4 g/mol

IUPAC Name

2-[[6-iodo-3-[(E)-2-phenylethenyl]indazol-1-yl]methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C21H25IN2OSi/c1-26(2,3)14-13-25-16-24-21-15-18(22)10-11-19(21)20(23-24)12-9-17-7-5-4-6-8-17/h4-12,15H,13-14,16H2,1-3H3/b12-9+

InChI Key

CMRCIXXQOOTECS-FMIVXFBMSA-N

Isomeric SMILES

C[Si](C)(C)CCOCN1C2=C(C=CC(=C2)I)C(=N1)/C=C/C3=CC=CC=C3

Canonical SMILES

C[Si](C)(C)CCOCN1C2=C(C=CC(=C2)I)C(=N1)C=CC3=CC=CC=C3

Origin of Product

United States

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